Sub-Micromolar ALDH1A1 Inhibition: A Defined Molecular Target Engagement Profile
This compound demonstrates potent inhibition of human recombinant aldehyde dehydrogenase 1A1 (ALDH1A1), an established cancer stem cell marker, with an IC50 of 80 nM in a spectrophotometric assay monitoring NAD(P)H formation [1]. In contrast, the non-fluorinated analog 5-benzylidene-3-ethyl-rhodanine (BRT-1) is primarily characterized by its cell-cycle arrest phenotype in leukemic cells, with no reported ALDH1A1 inhibition data, suggesting a divergent target profile [2]. The compound also inhibits ALDH1A3 with an IC50 of 120 nM, indicating a broader aldehyde dehydrogenase engagement profile [1].
| Evidence Dimension | ALDH1A1 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 80 nM (human recombinant ALDH1A1) |
| Comparator Or Baseline | 5-benzylidene-3-ethyl-rhodanine (BRT-1): ALDH1A1 IC50 not reported; characterized by apoptosis induction in leukemic cells |
| Quantified Difference | N/A (different target profiles; compound uniquely profiled against ALDH1A1/A3) |
| Conditions | NAD(P)H formation monitored by spectrophotometry, 2 min incubation |
Why This Matters
For procurement targeting cancer stem cell pathways, the 80 nM ALDH1A1 IC50 provides a defined, measurable activity that BRT-1 and non-fluorinated analogs cannot substitute.
- [1] BindingDB. BDBM50459588 (CHEMBL4210115). Affinity Data: IC50 80 nM for human ALDH1A1. View Source
- [2] MDPI. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. View Source
